![molecular formula C10H8ClF2N3 B1481527 3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091223-76-4](/img/structure/B1481527.png)
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are quite familiar structures in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridinium salts have been synthesized through various routes, including the use of difluorinated building blocks . A practical synthesis of a similar compound, 5-chloromethyl-furo[2,3-b]pyridine, was accomplished via a Heck coupling followed by an NCS mediated oxidative cyclization and elimination sequence .Chemical Reactions Analysis
Pyridinium salts, which this compound may be classified as, have been highlighted for their synthetic routes and reactivity . Difluoromethylation is also a key reaction in functionalizing diverse fluorine-containing heterocycles .Safety and Hazards
properties
IUPAC Name |
3-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-5-8-4-9(15-16(8)10(12)13)7-2-1-3-14-6-7/h1-4,6,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPSMLINANXNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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